Lipophilicity (XLogP3) Comparison Against the Non-Propylated Analog
The target compound exhibits a computed XLogP3 of 2.5, substantially higher than XLogP3 of 1.0 for 2-chloro-5-fluoropyrimidine (the core scaffold lacking the 4-propyl group) [1][2]. This 1.5-unit increase indicates markedly enhanced lipophilicity, which is expected to improve passive membrane permeability and influence pharmacokinetic distribution [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Chloro-5-fluoropyrimidine: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.5 |
| Conditions | PubChem-computed XLogP3 (release 2021.05.07); in silico method |
Why This Matters
Higher lipophilicity can enhance membrane permeability and oral bioavailability, a critical factor in selecting building blocks for drug-like chemical space exploration.
- [1] PubChem. 2-Chloro-5-fluoro-4-propylpyrimidine. Compound Summary. CID 154729991. Accessed 2026-04-27. View Source
- [2] PubChem. 2-Chloro-5-fluoropyrimidine. Compound Summary. CID 135726969. Accessed 2026-04-27. View Source
